Clogestone acetate
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Overview
Description
Preparation Methods
The synthesis of clogestone acetate involves multiple steps, starting from the appropriate steroidal precursors. The synthetic route typically includes the chlorination of the steroid nucleus, followed by acetylation to introduce the acetate groups at the 3β and 17α positions . The reaction conditions often involve the use of reagents such as acetic anhydride and pyridine under controlled temperatures . Industrial production methods would likely follow similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Clogestone acetate undergoes various chemical reactions, including hydrolysis, which converts it to its active metabolite, chlormadinone acetate . The compound can also undergo oxidation and reduction reactions typical of steroidal structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clogestone acetate has been studied extensively for its potential use as a contraceptive . It has also been investigated for its effects on hormone-dependent conditions such as breast cancer . In addition, this compound has been used in molecular modeling studies to understand its interaction with various receptors, including the progesterone receptor and the sodium/potassium-transporting ATPase . These studies have provided valuable insights into the compound’s mechanism of action and potential therapeutic applications.
Mechanism of Action
Clogestone acetate exerts its effects primarily through its active metabolite, chlormadinone acetate . This metabolite binds to the progesterone receptor, modulating the expression of target genes involved in reproductive processes . Additionally, this compound and its metabolites can inhibit the sodium/potassium-transporting ATPase, affecting cellular ion balance and signaling pathways .
Comparison with Similar Compounds
Clogestone acetate is similar to other steroidal progestins such as chlormadinone acetate and medroxyprogesterone acetate . this compound is unique in its specific structural modifications, including the chlorination at the 6-position and the diacetate ester groups . These modifications influence its pharmacokinetic properties and receptor binding affinity, distinguishing it from other progestins .
Properties
CAS No. |
3044-32-4 |
---|---|
Molecular Formula |
C25H33ClO5 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6-chloro-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H33ClO5/c1-14(27)25(31-16(3)29)11-8-20-18-13-22(26)21-12-17(30-15(2)28)6-9-23(21,4)19(18)7-10-24(20,25)5/h12-13,17-20H,6-11H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-/m0/s1 |
InChI Key |
KSCZWFXQKITHSL-OKCNGXCSSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)OC(=O)C)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
3044-32-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY-11440 clogestone clogestone acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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